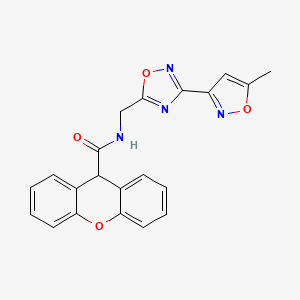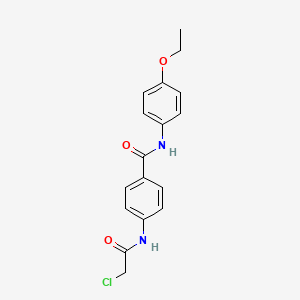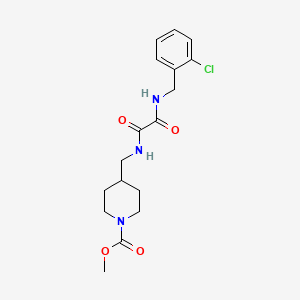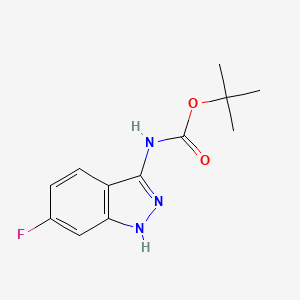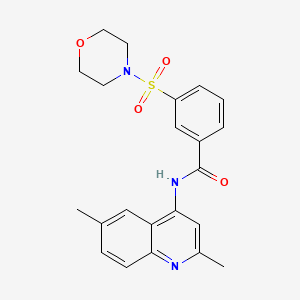
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 2,6-dimethyl-4-aminobenzoic acid with 2,6-dimethylquinoline-4-carbonyl chloride to form N-(2,6-dimethylquinolin-4-yl)-2,6-dimethyl-4-[(2,6-dimethylquinolin-4-yl)carbonyl]aminobenzamide. This intermediate is then reacted with morpholine-4-sulfonyl chloride to form the final product.
Starting Materials
2,6-dimethyl-4-aminobenzoic acid, 2,6-dimethylquinoline-4-carbonyl chloride, morpholine-4-sulfonyl chloride
Reaction
Step 1: Reaction of 2,6-dimethyl-4-aminobenzoic acid with 2,6-dimethylquinoline-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2,6-dimethylquinolin-4-yl)-2,6-dimethyl-4-[(2,6-dimethylquinolin-4-yl)carbonyl]aminobenzamide., Step 2: Reaction of N-(2,6-dimethylquinolin-4-yl)-2,6-dimethyl-4-[(2,6-dimethylquinolin-4-yl)carbonyl]aminobenzamide with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide.
作用機序
DMQX binds to the ligand-binding domain of AMPA receptors, which prevents the binding of glutamate. This results in the inhibition of ion channel opening, which reduces the influx of calcium ions into the postsynaptic neuron. The inhibition of calcium influx can lead to a decrease in synaptic plasticity, which affects learning and memory processes.
生化学的および生理学的効果
DMQX has been shown to have a range of biochemical and physiological effects. In animal studies, DMQX has been found to reduce seizure activity and to have neuroprotective effects in models of ischemia and traumatic brain injury. DMQX has also been shown to have analgesic effects in animal models of chronic pain. Additionally, DMQX has been shown to have anti-inflammatory effects in models of acute lung injury.
実験室実験の利点と制限
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the function of these receptors. DMQX is also commercially available, which makes it easily accessible to researchers. However, DMQX has some limitations for lab experiments. It has a relatively short half-life, which means that repeated dosing may be required to maintain its effects. Additionally, DMQX has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of DMQX in scientific research. One potential area of research is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DMQX could be used to study the effects of AMPA receptor blockade on disease progression and to identify potential therapeutic targets. Another area of research is the development of novel AMPA receptor antagonists that have improved pharmacokinetic properties and selectivity. Finally, DMQX could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
科学的研究の応用
DMQX has been widely used in scientific research as a tool to study the function of AMPA receptors. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. DMQX is a non-competitive antagonist of AMPA receptors, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the function of AMPA receptors, DMQX can help researchers understand the role of these receptors in various physiological and pathological conditions.
特性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-7-20-19(12-15)21(13-16(2)23-20)24-22(26)17-4-3-5-18(14-17)30(27,28)25-8-10-29-11-9-25/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHQRWISRGNZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

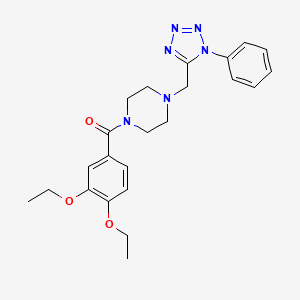
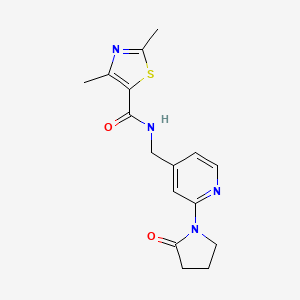
![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
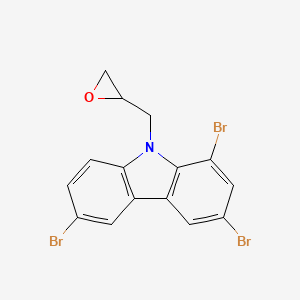
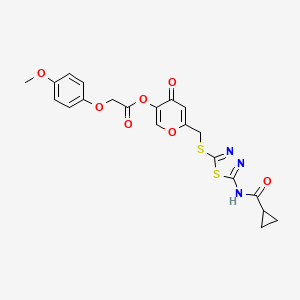
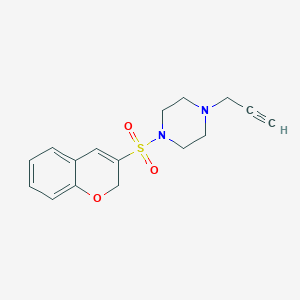
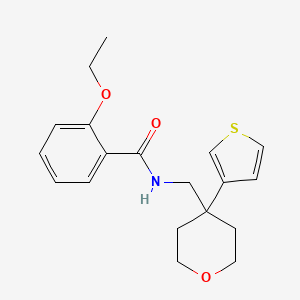
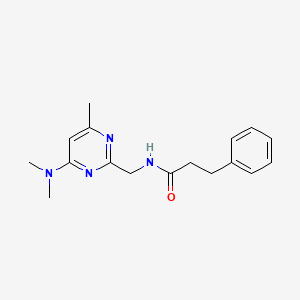
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
